molecular formula C21H21N3O2 B2936892 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea CAS No. 898416-02-9

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea

Cat. No.: B2936892
CAS No.: 898416-02-9
M. Wt: 347.418
InChI Key: GLOBQXKBQDGTDU-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a urea derivative incorporating a furan heterocycle, an indoline moiety, and a phenyl group. The furan ring contributes electron-rich aromaticity, while the indoline scaffold (a hydrogenated indole) may enhance binding affinity to biological targets such as kinases or receptors.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBQXKBQDGTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the indole derivative: Starting with an indole, a suitable alkylation reaction can introduce the ethyl group.

    Furan ring attachment: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Urea formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenylurea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The following analysis compares 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea with structurally related urea derivatives, focusing on substituent effects, biological activities, and synthetic strategies.

Structural Analogues with Heterocyclic Moieties
Compound Name Structural Features Biological Activity Key References
Target Compound Furan-2-yl, indolin-1-yl, ethyl linker, phenylurea Not reported -
1-(2-Fluorobenzyl)-1-[2-(morpholin-4-yl)ethyl]-3-phenylurea () Fluorobenzyl, morpholinyl ethyl, phenylurea Unknown activity; morpholine may enhance solubility
1-(5-Cyclohexylamino-2-furan-2-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-yl)-3-phenylurea () Triazolo-triazine core, furan, cyclohexylamino Pharmacological tool compound; triazolo-triazine may improve kinase inhibition
Biphenylurea derivatives (e.g., 1-(4-nitrophenyl)-3-phenylurea) () Nitro/amino substituents on phenyl rings Cytotoxic activity against cancer cell lines (e.g., MCF-7)

Key Observations :

  • Substituent Effects : The presence of indolin-1-yl in the target compound distinguishes it from morpholine-containing analogs (), which prioritize solubility via the morpholine ring. Indoline’s planar structure may favor intercalation or π-π stacking in DNA/protein binding .
  • Electron-Withdrawing Groups : Nitro-substituted biphenylureas () show cytotoxic activity, suggesting electron-deficient aryl groups may enhance DNA damage mechanisms. The target compound’s furan (electron-rich) may instead modulate redox properties .

Biological Activity

1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • IUPAC Name : 1-[2-(furan-2-yl)ethyl]-3-[(3S)-1-phenylpyrrolidin-3-yl]urea

The compound exhibits various biological activities, primarily through enzyme inhibition and receptor modulation. One notable area of study is its interaction with mushroom tyrosinase, an enzyme critical in melanin synthesis.

Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a vital role in the production of melanin, and its inhibition can have applications in treating hyperpigmentation disorders.

Key Findings :

  • The compound demonstrated significant inhibitory activity against mushroom tyrosinase with an IC50 value of approximately 0.0433 µM for monophenolase and 0.28 µM for diphenolase substrates, outperforming traditional inhibitors like kojic acid (IC50 values of 19.97 µM and 33.47 µM, respectively) .
  • Kinetic studies indicated that the inhibition mechanism is mixed in nature, with calculated inhibition constants (Ki) of 0.012 µM and 0.165 µM .

Case Studies

Several studies have examined the biological effects of this compound:

  • In Vitro Studies on B16F10 Cells :
    • The compound was tested on B16F10 melanoma cells to evaluate its effect on cellular tyrosinase activity.
    • Results indicated that treatment with the compound led to a concentration-dependent decrease in both the activity and expression levels of tyrosinase when stimulated by α-MSH and IBMX .
  • Molecular Docking Studies :
    • Computational analyses showed that the compound binds effectively to the catalytic and allosteric sites of tyrosinase, which supports its role as a potent inhibitor .

Data Table: Biological Activity Summary

Activity TypeIC50 Value (µM)Comparison CompoundComparison IC50 (µM)
Monophenolase Inhibition0.0433Kojic Acid19.97
Diphenolase Inhibition0.28Kojic Acid33.47

Discussion

The findings suggest that this compound is a promising candidate for further development as a therapeutic agent targeting hyperpigmentation disorders due to its potent inhibitory effects on tyrosinase.

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